Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (ETPC) is an organic compound belonging to the thiazole family of compounds. It is a white crystalline solid with a melting point of 97-98°C and a boiling point of 291-293°C. ETPC is a versatile compound with a wide range of applications in both scientific research and industrial processes. It has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and polymers. ETPC has also been used as a catalyst in the synthesis of polymers, as well as in the production of polymers with improved properties.
Scientific Research Applications
Synthesis and Biological Properties
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is involved in the synthesis of new piperidine substituted benzothiazole derivatives. These derivatives exhibit significant biological activities, including antibacterial and antifungal effects. The synthesis process involves reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, followed by additional steps to produce compounds with notable optical properties and biological activities (Shafi, Rajesh, & Senthilkumar, 2021).
Antituberculosis Activity
Another significant application is the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This research showcases the compound's potential in contributing to the development of new antituberculosis agents, highlighting its importance in the fight against tuberculosis. The efficacy of these compounds was demonstrated through in vitro assays, showcasing their potential as promising compounds against tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013).
Anticancer Agents
Research into the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole nucleus has also demonstrated the potential anticancer activity of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate derivatives. These compounds have shown to exhibit promising anticancer activities, with several synthesized derivatives demonstrating low IC50 values, suggesting their potential as strong anticancer agents relative to standard drugs like doxorubicin. This highlights the compound's role in the development of new therapeutic agents for cancer treatment (Rehman et al., 2018).
Antibacterial and Antimicrobial Activities
The compound has also been utilized in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to talented antibacterial activity against various bacterial strains. This further underscores its utility in the development of new antibacterial agents (Khalid et al., 2016).
properties
IUPAC Name |
ethyl 2-piperidin-1-yl-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-10(14)9-8-16-11(12-9)13-6-4-3-5-7-13/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOYPUXHJNTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567606 | |
Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate | |
CAS RN |
126533-98-0 | |
Record name | Ethyl 2-(1-piperidinyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126533-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.